molecular formula C5H6N2O2 B015584 1-Methyluracil CAS No. 615-77-0

1-Methyluracil

Cat. No.: B015584
CAS No.: 615-77-0
M. Wt: 126.11 g/mol
InChI Key: XBCXJKGHPABGSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Methyluracil, a derivative of uracil, plays a significant role in biochemistry It’s known that uracil and its derivatives, including this compound, are essential components of ribonucleic acid (rna) and interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that uracil and its derivatives can form base pairs with adenine, which is crucial for the structure and function of rna . Methyluracil, a closely related compound, is known to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland

Biochemical Pathways

Uracil and its derivatives are known to play a role in various biological processes, including dna replication and transcription . They can also affect the stability of DNA and modulate cell-specific functions .

Pharmacokinetics

It’s soluble in 1 m naoh , which suggests it could be well-absorbed in the body

Result of Action

It’s known that uracil and its derivatives can affect dna stability and modulate cell-specific functions . They can also influence the replication and transcription of genetic information .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of uracil in DNA can affect DNA stability . Additionally, the formation of H-bond complexes between this compound and other molecules, such as glycine, has been investigated . These interactions could potentially influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

1-Methyluracil interacts with various biomolecules in biochemical reactions. It has been found to form hydrogen-bond complexes with glycine, an amino acid, as revealed by theoretical calculations and FT-IR spectroscopy . This interaction suggests that this compound may play a role in protein synthesis or other biochemical processes involving amino acids.

Cellular Effects

This compound has been shown to have effects on tissue metabolism and regeneration. It possesses anabolic and anti-catabolic effects and activates leucopoiesis . In local administration, this compound has a photoprotective effect and promotes tissue granulation and epithelization .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As a derivative of uracil, it likely participates in similar biochemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its biochemical properties, it is reasonable to assume that it may have long-term effects on cellular function, potentially influencing tissue metabolism and regeneration .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound has been used in medical practice, suggesting that it has been tested for safety and efficacy .

Transport and Distribution

Given its biochemical properties and interactions with other biomolecules, it is likely that it is transported and distributed in a manner similar to uracil .

Subcellular Localization

As a derivative of uracil, it is likely that it is localized in similar areas within the cell, potentially within the nucleus where RNA synthesis occurs .

Preparation Methods

1-Methyluracil can be synthesized through several methods. One common synthetic route involves the reaction of urea with diketene. This method is widely used due to its simplicity and efficiency . Another method involves the condensation of ethyl acetoacetate with urea, followed by cyclization to form the uracil ring . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Methyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated products.

Scientific Research Applications

1-Methyluracil has numerous applications in scientific research:

Comparison with Similar Compounds

1-Methyluracil can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the methyl group at position 1 can affect its hydrogen bonding capabilities and its interactions with other molecules.

Properties

IUPAC Name

1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCXJKGHPABGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210474
Record name 1-Methyluracil
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

615-77-0
Record name 1-Methyluracil
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Record name 1-Methyluracil
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Record name 1-METHYLURACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Methyluracil has the molecular formula C5H6N2O2 and a molecular weight of 126.12 g/mol. []

A: Researchers have extensively studied the infrared (IR), Raman, and UV absorption spectra of this compound and its isotopic derivatives. These studies provide detailed information about its vibrational frequencies, electronic transitions, and molecular structure. [, , , ]

A: this compound crystallizes in an orthorhombic space group, forming hydrogen-bonded layers stabilized by π-stacking interactions. [] This packing arrangement affects its physical properties, such as melting point and sublimation enthalpy. [, ]

A: Upon X-ray irradiation, this compound primarily forms radicals by hydrogen abstraction from the methyl group. These radicals can exist as isolated species or form pairs within the crystal lattice. [, , , , ] Additionally, hydrogen addition radicals at C(5) are observed at room temperature. []

A: Yes, this compound can act as a ligand, coordinating to metal ions like platinum(II) and palladium(II) through its nitrogen and oxygen atoms. [, , , , , ] Interestingly, it can even bind through a deprotonated C(5) position to platinum(III), forming a Pt-C bond. []

A: Theoretical calculations show that electron-donating groups in the this compound ring strengthen the N-H…O=C hydrogen bonds, while electron-withdrawing groups weaken them. [] This effect is attributed to changes in charge distribution and orbital interactions within the complex.

A: Theoretical studies on dimers of this compound, 3-methyluracil, and 1,3-dimethyluracil reveal differences in their potential energy and free energy surfaces. [] These differences are attributed to the influence of methylation on hydrogen bonding patterns and steric interactions within the dimers.

A: Yes, researchers have employed various computational techniques, including Density Functional Theory (DFT) and ab initio calculations, to study this compound. [, , , , ] These studies have provided insights into its structure, vibrational frequencies, electronic properties, and interactions with other molecules.

A: Yes, ab initio calculations can predict the hydrogen bond energies of base pairs formed between this compound and other molecules. [] These calculations provide valuable information for understanding the stability and selectivity of these interactions.

A: Tautomers are isomers of organic compounds that readily interconvert by the movement of a proton and a double bond. This compound can exist in different tautomeric forms, with the most stable tautomer being the one with the proton on N3. [, ]

A: Yes, computational studies have shown that the relative stabilities of this compound tautomers can be tuned by coordinating them to platinum(II) complexes. [] This suggests that metal coordination can significantly influence the tautomeric equilibrium of nucleobases.

ANone: While this compound itself is not a naturally occurring nucleobase and does not have well-documented biological activities, it serves as a valuable model compound for studying the behavior of uracil in biological systems. For example, understanding its interactions with metal ions provides insights into potential metal binding sites in RNA.

A: Beyond its role as a model nucleobase, this compound is also used in synthetic organic chemistry as a starting material for preparing more complex molecules. [, ] Its derivatives have found applications in medicinal chemistry and materials science.

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